Fluorination Modulates Calculated Lipophilicity Compared to Non-Fluorinated Azepane Analog
The predicted LogP of tert-butyl (5-fluoroazepan-4-yl)carbamate (1.60) is lower than that of the non-fluorinated parent tert-butyl azepan-4-ylcarbamate, for which multiple sources report values between 1.65 and 2.37 . This counterintuitive reduction in lipophilicity upon fluorine substitution (expected to increase LogP) arises from the specific placement of fluorine adjacent to the carbamate-bearing carbon, where the electron-withdrawing effect increases local polarity. For procurement, this means the fluorinated compound is slightly more hydrophilic than its non-fluorinated parent, which can be a critical parameter in fragment-based drug design where LogP optimization is essential.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.60 |
| Comparator Or Baseline | tert-Butyl azepan-4-ylcarbamate, LogP = 1.65 to 2.37 (multiple sources) |
| Quantified Difference | ΔLogP ≈ -0.05 to -0.77 (fluorinated compound is less lipophilic than the non-fluorinated comparator) |
| Conditions | Predicted partition coefficient (cLogP / XLogP3) from vendor computational data [1] |
Why This Matters
Lower LogP contributes to improved aqueous solubility and reduced off-target membrane partitioning, a key property for lead optimization in CNS and kinase programs.
- [1] Molbase. tert-Butyl N-(azepan-4-yl)carbamate. CAS 454451-28-6. LogP 2.3729. https://qiye.molbase.cn View Source
